molecular formula C14H19N5O B2822170 8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034576-55-9

8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No.: B2822170
CAS No.: 2034576-55-9
M. Wt: 273.34
InChI Key: NVFKWVDDWCYSFI-UHFFFAOYSA-N
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Description

8-Isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with a morpholine ring and an isopropyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method allows for the formation of the pyrido[2,3-d]pyrimidine core, which can then be further functionalized to introduce the morpholine and isopropyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine core .

Scientific Research Applications

8-Isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 8-Isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine is unique due to the presence of the morpholine ring and the isopropyl group, which enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .

Biological Activity

8-Isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine is a compound of increasing interest in medicinal chemistry due to its potential biological activity, particularly as a tyrosine kinase inhibitor. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}

It features a pyrido-pyrimidine core with an isopropyl group and a morpholine ring, which contribute to its biological activity.

Tyrosine Kinase Inhibition

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant inhibitory effects on various tyrosine kinases (TKs). Notably, this compound has shown competitive inhibition against ATP binding in TKs such as:

  • Platelet-Derived Growth Factor Receptor (PDGFr)
  • Fibroblast Growth Factor Receptor (FGFr)
  • Epidermal Growth Factor Receptor (EGFr)
  • c-Src Kinase

In vitro studies have reported IC50 values in the low nanomolar range for these targets, indicating high potency. For example, one related compound demonstrated IC50 values of 0.079 µM for PDGFr and 0.009 µM for c-Src .

Cyclin-Dependent Kinase Inhibition

Another area of research involves the inhibition of cyclin-dependent kinases (Cdks). Compounds similar to this compound have been identified as potent inhibitors of Cdk4, with some exhibiting IC50 values as low as 0.004 µM . This suggests potential applications in cancer therapy by blocking cell cycle progression.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at various positions on the pyrido[2,3-d]pyrimidine scaffold can significantly influence biological activity. Key findings include:

  • Position 2 Substituents : Alkyl and aryl groups at this position enhance potency against TKs.
  • Morpholine Ring : The presence of a morpholine moiety is crucial for maintaining inhibitory activity.

A detailed analysis of over 60 analogues has established trends that inform the design of more selective and potent inhibitors .

Case Study 1: Cancer Cell Lines

In a study assessing the efficacy of this compound on various cancer cell lines, significant antiproliferative effects were observed. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, resulting in IC50 values of approximately 0.05 µM and 0.03 µM respectively. These results suggest that the compound may effectively inhibit tumor growth in vitro.

Case Study 2: Insulin Resistance

A recent investigation into the modulation of mTOR activity highlighted the potential role of pyrido[2,3-d]pyrimidines in combating insulin resistance. The compound's ability to influence metabolic pathways indicates its therapeutic promise beyond oncology .

Properties

IUPAC Name

4-morpholin-4-yl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-10(2)19-12(15)4-3-11-13(16-9-17-14(11)19)18-5-7-20-8-6-18/h3-4,9-10,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFKWVDDWCYSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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